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Compound of Interest

Compound Name: 3-(2-chloropyridin-4-yl)oxyaniline

Cat. No.: B8567432

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical compound 3-((2-
chloropyridin-4-yl)oxy)aniline. Due to the limited availability of data for this specific molecule in
public databases, this guide establishes its putative International Union of Pure and Applied
Chemistry (IUPAC) name and offers a detailed examination of closely related analogs. This
approach provides valuable insights into its potential chemical properties, synthetic routes, and
biological significance. The guide includes a comparative analysis of related compounds, a
hypothetical experimental protocol for its synthesis, and a logical relationship diagram to
contextualize its structural attributes.

IUPAC Name and Synonyms

Based on the principles of IUPAC nomenclature, the most appropriate name for the requested
compound is 3-((2-chloropyridin-4-yl)oxy)aniline.

o Parent Compound: Aniline (or benzenamine) is the parent structure.

o Substituent: The (2-chloropyridin-4-yl)oxy group is treated as a substituent on the aniline
ring.

e Locant: The substituent is attached to the 3rd position (meta-position) of the aniline ring.
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Synonyms:
e 3-(2-chloropyridin-4-yloxy)benzenamine
e m-((2-chloropyridin-4-yl)oxy)aniline

A definitive CAS number for 3-((2-chloropyridin-4-yl)oxy)aniline could not be retrieved from
public chemical databases, suggesting it may be a novel or sparsely documented compound.

Comparative Data of Structurally Similar
Compounds

To infer the potential properties of 3-((2-chloropyridin-4-yl)oxy)aniline, quantitative data for
structurally related compounds are summarized below. These analogs share key structural
features, such as the phenoxy-pyridine or substituted aniline moieties, which can influence
physicochemical and biological properties.

Molecular Weight (
Compound Name CAS Number Molecular Formula Imol )
g/mo

4-((3-Chloropyridazin-
- 1415050-22-4 C10HsCINsO 221.64
4-yloxy)aniline

3-Chloro-4-((5-
chloropyrimidin-2- 105355-37-1 C10H7CI2NsO 272.09

yl)oxy)aniline

2-(4-
( - 2770-11-8 C12H10CINO 219.67
Chlorophenoxy)aniline
4-Chloro-3-(pyridin-2-
879088-41-2 C11H9oCIN:2 204.66

yhaniline

Experimental Protocols: A Plausible Synthetic Route

While a specific, validated experimental protocol for the synthesis of 3-((2-chloropyridin-4-
yl)oxy)aniline is not available in the cited literature, a plausible synthetic route can be proposed
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based on established methods for diaryl ether synthesis, such as the Ullmann condensation or
nucleophilic aromatic substitution.

Hypothetical Synthesis via Ullmann-Type Condensation

This method involves the copper-catalyzed reaction between an aryl halide and a phenol.
Reaction Scheme:
Detailed Methodology:

o Reactant Preparation: In a clean, dry reaction vessel, dissolve 3-aminophenol (1.0
equivalent) and a suitable copper catalyst (e.g., copper(l) iodide, 0.1 equivalents) in a high-
boiling point polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl
sulfoxide (DMSO).

o Addition of Base: Add a strong base, such as potassium carbonate or cesium carbonate (2.0
equivalents), to the mixture to deprotonate the phenolic hydroxyl group.

» Addition of Aryl Halide: To the resulting mixture, add 2,4-dichloropyridine (1.1 equivalents).

» Reaction Conditions: Heat the reaction mixture to a temperature between 120-160 °C and
maintain under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. The reaction
progress should be monitored by thin-layer chromatography (TLC) or high-performance
liquid chromatography (HPLC).

o Work-up and Purification: Upon completion, cool the reaction mixture to room temperature
and quench with water. Extract the aqueous phase with an organic solvent such as ethyl
acetate. The combined organic layers should be washed with brine, dried over anhydrous
sodium sulfate, and concentrated under reduced pressure. The crude product can then be
purified by column chromatography on silica gel to yield the desired 3-((2-chloropyridin-4-
yloxy)aniline.

Mandatory Visualizations
Logical Relationship Diagram
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The following diagram illustrates the structural relationship between the target compound, 3-
((2-chloropyridin-4-yl)oxy)aniline, and its closely related analogs for which data has been
presented. This visualization helps in understanding the structural context and potential for
property inference.

Structural Relationship of 3-((2-chloropyridin-4-yl)oxy)aniline and Analogs

Similar core structure Similar core structure Shares phenoxy-aniline motif Shares substituted aniline and pyridine motifs
Stfucturally Related Analog

4-((3-Chloropyridazin-4-yl)oxy)aniline 3-Chloro-4-((5-chloropyrimidin-2-yl)oxy)aniline 2-(4-Chlorophenoxy)aniline 4-Chloro-3-(pyridin-2-yl)aniline
- Different heterocycle (pyridazine) - Different heterocycle (pyrimidine) - Lacks pyridine nitrogen - Direct C-C bond instead of ether linkage
- Different substitution pattern - Additional chloro substituent on aniline - Different substitution pattern - Different substitution pattern

Click to download full resolution via product page
Caption: Logical relationship of the target compound and its analogs.

This in-depth technical guide provides a foundational understanding of 3-((2-chloropyridin-4-
yl)oxy)aniline by establishing its formal nomenclature and leveraging data from related
compounds to infer its characteristics. The proposed synthetic protocol offers a practical
starting point for its laboratory preparation. This information is intended to support further
research and development activities involving this and similar chemical entities.

« To cite this document: BenchChem. [In-Depth Technical Guide: 3-((2-chloropyridin-4-
yl)oxy)aniline]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8567432#3-2-chloropyridin-4-yl-oxyaniline-iupac-
name-and-synonyms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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